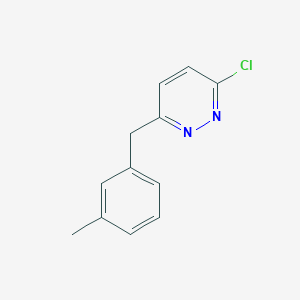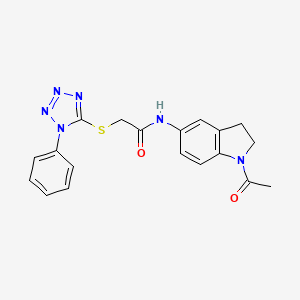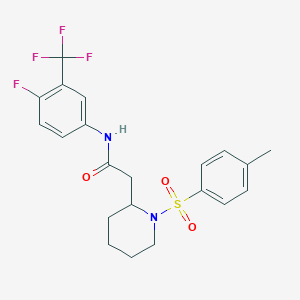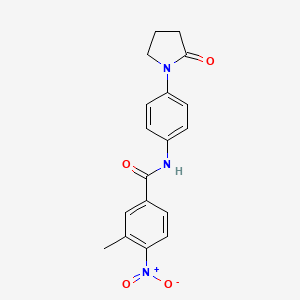![molecular formula C16H13BrN2OS B2918074 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide CAS No. 1180099-80-2](/img/structure/B2918074.png)
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide, also known as BPS, is a chemical compound that has been widely used in scientific research. This compound is a member of the class of sulfanylbenzamides, which have been studied for their potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has been shown to have several biochemical and physiological effects. In addition to its cytotoxicity against cancer cells, 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has also been shown to induce autophagy, a cellular process that involves the degradation of cellular components, which may contribute to its cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has several advantages for lab experiments, including its high purity and availability. Additionally, 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has been extensively studied for its potential pharmacological properties, making it a well-established compound for scientific research. However, 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
Several future directions for 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide research include studying its potential as a therapeutic agent for cancer treatment, optimizing its synthesis method for higher yield and purity, and investigating its potential toxicity and side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide and its potential effects on normal cells.
Méthodes De Synthèse
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide involves the reaction of 4-bromothiophenol with cyanomethyl phenylacetamide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide. This synthesis method has been optimized for high yield and purity, making 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide readily available for scientific research purposes.
Applications De Recherche Scientifique
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has been extensively studied for its potential pharmacological properties, particularly its activity as a potential anticancer agent. Several studies have shown that 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-13-6-8-15(9-7-13)21-12-16(20)19(11-10-18)14-4-2-1-3-5-14/h1-9H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJKBZCSMTEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)
![1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2917996.png)


![1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2918002.png)


![2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2918007.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)

![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2918012.png)
